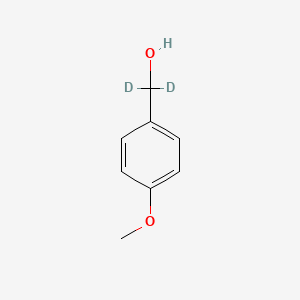
4-Methoxybenzyl-d2 Alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)methanol-d2, also known as deuterated (4-Methoxyphenyl)methanol, is a stable isotope-labeled compound. It is a derivative of (4-Methoxyphenyl)methanol where the hydrogen atoms at the methanol group are replaced by deuterium atoms. This compound is often used in scientific research, particularly in studies involving isotopic labeling and tracing.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methanol-d2 typically involves the deuteration of (4-Methoxyphenyl)methanol. One common method is the reduction of (4-Methoxyphenyl)methanol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)methanol-d2 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
(4-Methoxyphenyl)methanol-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to (4-Methoxyphenyl)methanal-d2 using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: It can be reduced to (4-Methoxyphenyl)methane-d2 using reducing agents like lithium aluminum deuteride (LiAlD4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum deuteride (LiAlD4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: (4-Methoxyphenyl)methanal-d2
Reduction: (4-Methoxyphenyl)methane-d2
Substitution: Various substituted (4-Methoxyphenyl)methanol-d2 derivatives depending on the nucleophile used.
科学研究应用
(4-Methoxyphenyl)methanol-d2 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of (4-Methoxyphenyl)methanol in various chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of (4-Methoxyphenyl)methanol in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs containing (4-Methoxyphenyl)methanol.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic profiles and reduced metabolic degradation.
作用机制
The mechanism of action of (4-Methoxyphenyl)methanol-d2 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to kinetic isotope effects. This property is particularly useful in studying reaction mechanisms and metabolic pathways. The compound can also act as a probe to investigate the binding and activity of enzymes and receptors in biological systems.
相似化合物的比较
Similar Compounds
- (4-Methoxyphenyl)methanol
- (4-Methoxyphenyl)methanal
- (4-Methoxyphenyl)methane
Uniqueness
(4-Methoxyphenyl)methanol-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracing and quantification in various studies. Additionally, the kinetic isotope effects observed with deuterium substitution can provide valuable insights into reaction mechanisms and metabolic processes.
属性
分子式 |
C8H10O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
dideuterio-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3/i6D2 |
InChI 键 |
MSHFRERJPWKJFX-NCYHJHSESA-N |
手性 SMILES |
[2H]C([2H])(C1=CC=C(C=C1)OC)O |
规范 SMILES |
COC1=CC=C(C=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


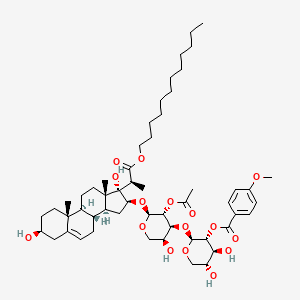

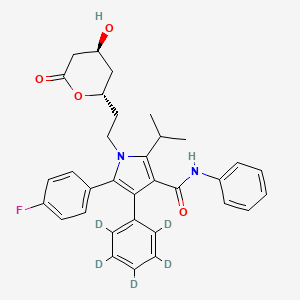
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)

![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
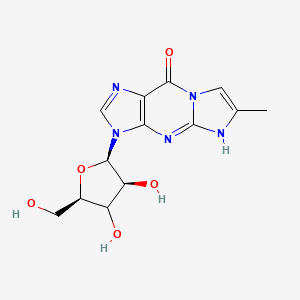
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)
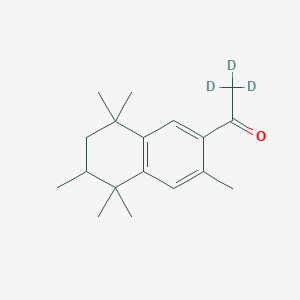

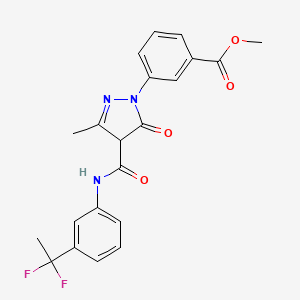

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)

